Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate
Overview
Description
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is an organic compound with the molecular formula C10H9BrCl2O2. It is a derivative of phenylacetic acid and is characterized by the presence of bromine and chlorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, like other halogenated aromatic compounds, could potentially interact with various proteins or enzymes in the body due to the presence of the halogen atoms and the aromatic ring. These interactions could alter the function of these proteins or enzymes, leading to various biological effects .
Mode of Action
The bromine and chlorine atoms on the aromatic ring could potentially form halogen bonds with amino acid residues in the protein, leading to changes in protein function .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways this compound might affect. Halogenated aromatic compounds can potentially affect a wide range of biochemical pathways due to their ability to interact with various proteins and enzymes .
Pharmacokinetics
Similar compounds are often well absorbed due to their lipophilic nature, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The effects would likely depend on the specific proteins or enzymes this compound interacts with and how these interactions alter cellular functions .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. Without specific studies, it’s difficult to determine the exact influence of these factors .
Biochemical Analysis
Cellular Effects
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in signal transduction. This compound may also impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to halogenation and dehalogenation reactions It interacts with enzymes such as halogenases and dehalogenases, which play key roles in the metabolism of halogenated compounds These interactions can influence the overall metabolic flux and levels of specific metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, this compound may accumulate in specific organelles, where it can interact with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can be synthesized through several methods. One common method involves the bromination of ethyl 2-(3,4-dichlorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding ethyl 2-(3,4-dichlorophenyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethyl 2-(3,4-dichlorophenyl)acetates.
Reduction: Formation of ethyl 2-(3,4-dichlorophenyl)acetate.
Oxidation: Formation of 2-(3,4-dichlorophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromoacetate: Similar in structure but lacks the dichlorophenyl group.
Ethyl 2-chloro-2-(3,4-dichlorophenyl)acetate: Similar but with a chlorine atom instead of bromine.
Ethyl 2-iodo-2-(3,4-dichlorophenyl)acetate: Similar but with an iodine atom instead of bromine.
Uniqueness
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s behavior in chemical reactions and its applications in research and industry.
Properties
IUPAC Name |
ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFMJXQSOSNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507901 | |
Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41204-08-4 | |
Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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